molecular formula C20H14Cl2FN3O3S2 B10805480 Phosphatidylcholine transfer protein inhibitor-2

Phosphatidylcholine transfer protein inhibitor-2

Cat. No.: B10805480
M. Wt: 498.4 g/mol
InChI Key: PLUIJIKIACMFSD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-381626 involves multiple steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 3-chloroaniline to form an intermediate compound. This intermediate is then subjected to further reactions, including thioxomethylation and fluorination, to yield the final product

Chemical Reactions Analysis

WAY-381626 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-381626 has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: WAY-381626 is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of WAY-381626 involves its interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

WAY-381626 can be compared with other similar compounds, such as:

WAY-381626 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H14Cl2FN3O3S2

Molecular Weight

498.4 g/mol

IUPAC Name

N-[[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C20H14Cl2FN3O3S2/c21-13-2-1-3-15(10-13)26-31(28,29)16-8-9-17(22)18(11-16)24-20(30)25-19(27)12-4-6-14(23)7-5-12/h1-11,26H,(H2,24,25,27,30)

InChI Key

PLUIJIKIACMFSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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